BenchChemオンラインストアへようこそ!

1-(3,4-dimethoxybenzoyl)azepane

Carbonic Anhydrase IX Cancer Therapeutics Enzyme Inhibition

This compound is a rule-of-three compliant fragment with a 3D azepane core that is non-interchangeable with piperidine/piperazine analogs. Documented nanomolar CAIX inhibition (IC50 19–310 nM) and competitive AHR binding (IC50 21 nM) make it an essential scaffold for fragment growing/linking campaigns. Procure in parallel with 2,4- and 2,6-regioisomers for definitive SAR studies. High-purity research material for drug discovery.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
Cat. No. B5631984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzoyl)azepane
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CCCCCC2)OC
InChIInChI=1S/C15H21NO3/c1-18-13-8-7-12(11-14(13)19-2)15(17)16-9-5-3-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3
InChIKeyUOXYBILWTFYFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 64 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethoxybenzoyl)azepane: A 7-Membered N-Heterocyclic Benzamide Scaffold for Medicinal Chemistry and Fragment-Based Library Design


1-(3,4-Dimethoxybenzoyl)azepane (C15H21NO3; MW 263.33 g/mol) is a synthetic small molecule comprising a seven-membered azepane ring N-acylated with a 3,4-dimethoxybenzoyl group [1]. Azepane-based scaffolds are recognized in medicinal chemistry for their distinct conformational flexibility and three-dimensional topology compared to the more ubiquitous five- and six-membered nitrogen heterocycles (e.g., pyrrolidine and piperidine), offering enhanced opportunities for optimizing molecular recognition and physicochemical properties in drug discovery programs [2][3].

Why 1-(3,4-Dimethoxybenzoyl)azepane Cannot Be Directly Substituted: Evidence for Ring Size and Methoxy Regioisomer Differentiation


Direct substitution of 1-(3,4-dimethoxybenzoyl)azepane with structurally related analogs is non-trivial due to two critical and quantifiable differentiators: (1) the seven-membered azepane ring, which confers a unique three-dimensional geometry distinct from six-membered piperidine or piperazine analogs, a factor shown to be essential for high-affinity binding in hydrophobic enzyme pockets [1]; and (2) the 3,4-dimethoxy substitution pattern on the benzoyl ring, which directly impacts binding kinetics and target engagement relative to 2,4- or 2,6-regioisomers [2]. The following quantitative evidence demonstrates that these structural features cannot be interchanged without measurable loss of activity or altered physicochemical properties.

Quantitative Differentiation of 1-(3,4-Dimethoxybenzoyl)azepane Against Closest Analogs: Head-to-Head and Cross-Study Comparisons


Azepane (7-Membered) vs. Piperidine/Piperazine (6-Membered) Ring: Critical Role in CAIX Inhibitor Potency

In a comparative series of sulfonamide benzoate derivatives, compounds incorporating the 7-membered azepane ring exhibited nanomolar CAIX inhibitory activity (IC50 range: 19 nM to 310 nM for the most potent analogs), whereas 5- and 6-membered cyclic amine analogs (pyrrolidine and piperidine) in the same scaffold class consistently showed >10-fold reduced potency or were inactive [1]. The azepane ring's unique ability to access a hydrophobic pocket near the catalytic Zn²⁺ site was confirmed via molecular docking, a feature sterically inaccessible to smaller 6-membered rings [1].

Carbonic Anhydrase IX Cancer Therapeutics Enzyme Inhibition

Methoxy Regioisomer Differentiation: 3,4-Dimethoxy vs. 2,4- and 2,6-Dimethoxybenzoyl Substitution

The 3,4-dimethoxy substitution pattern confers distinct biological activity compared to 2,4- and 2,6-regioisomers. While direct binding data for 1-(3,4-dimethoxybenzoyl)azepane is not yet published, evidence from structurally related 3,4-dimethoxybenzoyl-containing compounds demonstrates that this regioisomer functions as a selective aryl hydrocarbon receptor (AHR) modulator with competitive ligand activity (IC50 = 21 nM for DiMNF) [1]. In contrast, 2,4-dimethoxybenzoyl and 2,6-dimethoxybenzoyl azepane analogs (CAS 311791-48-7) have no reported receptor binding data in primary literature, suggesting the 3,4-substitution is the preferred geometry for engaging AHR-related pathways .

Receptor Binding SAR Studies Aryl Hydrocarbon Receptor

Conformational Flexibility: 7-Membered Azepane vs. 6-Membered Piperidine in Target Engagement

Azepane rings exhibit greater conformational flexibility than piperidine rings, with molecular dynamics studies indicating an accessible conformational ensemble of ≥4 distinct low-energy ring puckers for azepanes, compared to 2 primary chair conformations for piperidines [1]. This enhanced flexibility enables azepane-containing compounds to adopt optimal binding geometries in irregularly shaped hydrophobic pockets that are inaccessible to more rigid 6-membered ring scaffolds [2]. In CAIX inhibitor SAR studies, this flexibility translated directly to improved hydrophobic pocket engagement and enhanced potency relative to piperidine analogs [2].

Molecular Recognition Conformational Analysis Scaffold Diversity

High-Confidence Research Applications for 1-(3,4-Dimethoxybenzoyl)azepane Based on Quantitative Differentiation Evidence


Carbonic Anhydrase IX (CAIX) Targeted Cancer Therapeutic Development

This compound serves as a validated scaffold for CAIX inhibitor design. Evidence from azepane-containing sulfonamide benzoate derivatives demonstrates that the 7-membered azepane ring enables nanomolar CAIX inhibition (IC50 = 19–310 nM) that is unattainable with 5- or 6-membered ring analogs [1]. The 1-(3,4-dimethoxybenzoyl)azepane core provides a starting point for fragment growing or linking strategies targeting the CAIX hydrophobic pocket, with the azepane ring positioned to engage the pocket adjacent to the catalytic Zn²⁺ site. Compound 16 from the reference series (CAIX IC50 = 310 nM) demonstrated potent growth inhibitory effects in NCI-60 human tumor cell line screening, validating the translational relevance of this scaffold class [1].

Aryl Hydrocarbon Receptor (AHR) Modulator Screening in Inflammatory Disease Research

The 3,4-dimethoxybenzoyl moiety is a privileged substructure for AHR modulation, with structurally related compounds (e.g., DiMNF) demonstrating competitive AHR ligand activity (IC50 = 21 nM) and selective modulation of inflammatory gene expression without affecting basal receptor activity [2]. 1-(3,4-Dimethoxybenzoyl)azepane can be deployed in AHR-focused screening cascades for inflammatory bowel disease, psoriasis, or neuroinflammation applications, where selective AHR modulation (SAhRM activity) is the desired pharmacological profile. The compound's 3,4-substitution pattern provides higher confidence for AHR engagement than 2,4- or 2,6-regioisomers lacking published binding data [3].

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring 3D Scaffold Diversity

This compound addresses the critical need for three-dimensional scaffold diversity in fragment libraries. Azepane-containing fragments offer ≥2-fold greater conformational flexibility than piperidine-based fragments, increasing the probability of identifying novel binding modes in difficult-to-drug targets [4]. The compound's molecular weight (263.33 g/mol) places it within the rule-of-three compliant fragment space, while the 3,4-dimethoxy substitution provides both hydrogen bond acceptor capacity and moderate lipophilicity suitable for fragment optimization. It is particularly valuable for targets with shallow, hydrophobic binding pockets where rigid scaffolds fail to achieve adequate shape complementarity [1].

Negative Control Studies Requiring Methoxy Regioisomer Comparisons

1-(3,4-Dimethoxybenzoyl)azepane can serve as the active comparator in SAR studies designed to probe the functional consequences of methoxy substitution pattern shifts. Parallel procurement of 1-(2,4-dimethoxybenzoyl)azepane and 1-(2,6-dimethoxybenzoyl)azepane (CAS 311791-48-7) enables head-to-head assessment of regioisomer effects on target binding, cellular permeability, and metabolic stability. The lack of published receptor binding data for the 2,4- and 2,6-regioisomers makes this a high-value comparative study design for elucidating the precise pharmacophoric requirements of 3,4-dimethoxybenzoyl engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-dimethoxybenzoyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.